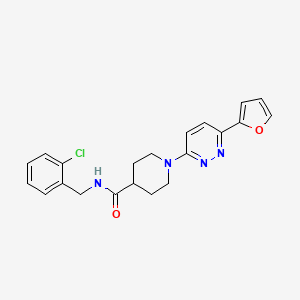

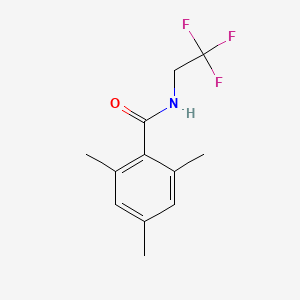

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine” is a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The 1,3-benzodioxol-5-ylmethyl group suggests that this compound may have similar properties to other benzodioxole compounds, which are often used in the synthesis of a wide range of therapeutic agents .

科学的研究の応用

Photoredox Catalysis in Aromatic C-H Amination

Photoredox catalysis has emerged as a powerful tool for aromatic C-H amination, enabling the formation of carbon-nitrogen bonds, crucial in pharmaceutical research. This method uses visible light and oxygen to transform C-H into C-N bonds, utilizing an acridinium photooxidant alongside a nitroxyl radical co-catalyst (TEMPO) for site-selective amination of aromatics. This technique is especially valuable for synthesizing compounds containing heteroaromatic azoles and anilines, integral to medicinal chemistry (Romero et al., 2015).

Antibacterial Activity of Sulfonamide Derivatives

Research into N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine has revealed their potential antibacterial properties. Although these compounds exhibit moderately weak inhibition compared to ciprofloxacin, their synthesis and structural confirmation through IR, 1H-NMR, and EIMS spectral data provide a foundation for further exploration in combating bacterial infections (Aziz‐ur‐Rehman et al., 2015).

Bioconjugation in Aqueous Media

The study of amide formation via carbodiimide in aqueous media has significant implications for bioconjugation techniques. Employing ethylenediamine and benzylamine as amines, this research provides insights into the efficient creation of amide bonds, a fundamental reaction in bioorganic chemistry and drug development (Nakajima & Ikada, 1995).

Photoluminescent Properties of Lanthanide Complexes

The structural and photoluminescent studies of lanthanide complexes with tripodal triRNTB ligands have unveiled their significant photophysical properties. By modifying the NTB molecule with different substituents, researchers have been able to fine-tune the triplet states of the ligands, affecting the luminescence intensity and offering potential applications in optical materials and sensors (Pan et al., 2009).

作用機序

Target of Action

Similar compounds have been reported to interact with various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17-7-5-13(6-8-17)16-10-12-3-4-14-15(9-12)19-11-18-14/h3-4,9,13,16H,2,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEAWYUHUIPEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)

![(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)